molecular formula C10H9ClF3NO2 B14075453 1-(2-Amino-5-(trifluoromethoxy)phenyl)-3-chloropropan-2-one

1-(2-Amino-5-(trifluoromethoxy)phenyl)-3-chloropropan-2-one

Cat. No.: B14075453
M. Wt: 267.63 g/mol
InChI Key: QIQJGLRPFGJCGM-UHFFFAOYSA-N
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Description

1-(2-Amino-5-(trifluoromethoxy)phenyl)-3-chloropropan-2-one is a halogenated aromatic ketone with the molecular formula C₁₀H₉ClF₃NO₂ and a molar mass of 267.63 g/mol . Its structure features a trifluoromethoxy (-OCF₃) group at the 5-position of the phenyl ring, an amino (-NH₂) group at the 2-position, and a 3-chloropropan-2-one moiety. The trifluoromethoxy group is strongly electron-withdrawing, enhancing the compound’s stability and influencing its reactivity in substitution or condensation reactions.

Properties

Molecular Formula

C10H9ClF3NO2

Molecular Weight

267.63 g/mol

IUPAC Name

1-[2-amino-5-(trifluoromethoxy)phenyl]-3-chloropropan-2-one

InChI

InChI=1S/C10H9ClF3NO2/c11-5-7(16)3-6-4-8(1-2-9(6)15)17-10(12,13)14/h1-2,4H,3,5,15H2

InChI Key

QIQJGLRPFGJCGM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1OC(F)(F)F)CC(=O)CCl)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Amino-5-(trifluoromethoxy)phenyl)-3-chloropropan-2-one typically involves the reaction of 2-amino-5-(trifluoromethoxy)benzene with chloropropanone under controlled conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

1-(2-Amino-5-(trifluoromethoxy)phenyl)-3-chloropropan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

1-(2-Amino-5-(trifluoromethoxy)phenyl)-3-chloropropan-2-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 1-(2-Amino-5-(trifluoromethoxy)phenyl)-3-chloropropan-2-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to various biological effects. For example, it may act as an antagonist to voltage-dependent sodium channels, thereby affecting neuronal activity .

Comparison with Similar Compounds

Structural and Electronic Features

The following table summarizes key analogs and their properties:

Compound Name Substituents Molecular Formula Molar Mass (g/mol) Key Properties
1-(2-Amino-5-(trifluoromethoxy)phenyl)-3-chloropropan-2-one -NH₂, -OCF₃, -Cl C₁₀H₉ClF₃NO₂ 267.63 High polarity, strong electron-withdrawing effects, potential bioactivity
1-(2-Amino-5-methylphenyl)ethanone -NH₂, -CH₃ C₉H₁₁NO 149.19 Electron-donating methyl group enhances aromatic reactivity
1-(2-Amino-5-chlorophenyl)ethanone -NH₂, -Cl C₈H₈ClNO 185.61 Moderate electron-withdrawing effect; used in heterocyclic synthesis
1-(2,4-Dichloro-5-fluorophenyl)-3-phenylprop-2-en-1-one -Cl, -F, phenylpropenone C₁₅H₁₀Cl₂FO 309.15 Extended conjugation, halogen-rich; used in bromination studies
1-(5-Chlorothiophen-2-yl)-3-phenylprop-2-en-1-one -Cl, thiophene C₁₃H₉ClOS 260.73 Sulfur-containing aromatic system; altered solubility and reactivity
1-[2-Amino-5-(trifluoromethoxy)phenyl]-2-chloropropan-1-one (isomer) -NH₂, -OCF₃, -Cl (positional isomer) C₁₀H₉ClF₃NO₂ 267.63 Chlorine at propan-1-one position; steric differences impact binding

Physicochemical Properties

  • Solubility: The trifluoromethoxy group increases hydrophobicity relative to polar groups like -NO₂ (e.g., 2-amino-5-nitroacetophenone, , ID 23). However, it is less lipophilic than thiophene-containing analogs (e.g., 1-(5-chlorothiophen-2-yl)-3-phenylprop-2-en-1-one, ) .
  • Thermal Stability : The target compound’s stability surpasses that of iodo-substituted analogs (e.g., 1-(2-iodophenyl)propan-1-one, , ID 29), which are prone to decomposition under light or heat .

Biological Activity

1-(2-Amino-5-(trifluoromethoxy)phenyl)-3-chloropropan-2-one is a chemical compound with notable biological activity, attributed to its unique structural features, particularly the trifluoromethoxy group. This compound has garnered interest in medicinal chemistry and agrochemical applications due to its potential interactions with various biological targets.

  • Molecular Formula : C10H9ClF3NO2
  • Molecular Weight : 267.63 g/mol
  • CAS Number : 1804216-94-1

The trifluoromethoxy group enhances the compound's binding affinity to biological targets, potentially modulating enzyme activity and receptor interactions.

The biological activity of this compound is primarily linked to its ability to interact with specific molecular targets. Research indicates that it may inhibit certain enzymes and receptors, leading to varied biological effects. However, detailed mechanisms are still under investigation.

Biological Activity Overview

  • Enzyme Inhibition : Preliminary studies suggest that this compound can inhibit enzymes involved in metabolic pathways, which could have implications for drug development.
  • Receptor Modulation : The compound may also interact with various receptors, influencing signaling pathways critical for cellular function.

Comparative Analysis with Similar Compounds

The following table summarizes the differences between this compound and structurally related compounds:

Compound NameKey FeaturesDifferences
1-(2-Amino-3-methoxyphenyl)-3-chloropropan-2-oneLacks trifluoromethoxy groupDifferent reactivity and binding properties
1-(2-Amino-3-trifluoromethylphenyl)-3-chloropropan-2-oneContains trifluoromethyl groupDifferent steric and electronic effects
1-(4-Amino-2-(difluoromethoxy)phenyl)-3-chloropropan-1-oneDifferent substitution patternVaried chemical properties

These comparisons highlight the unique electronic properties imparted by the trifluoromethoxy group, which may enhance the compound's bioactivity.

Case Studies and Research Findings

Recent studies have focused on elucidating the biological effects of this compound:

  • In Vitro Studies : Laboratory experiments have demonstrated that the compound exhibits significant inhibitory effects on specific enzymes. For instance, assays measuring enzyme activity in cell cultures showed a dose-dependent response to treatment with varying concentrations of the compound.
  • Receptor Interaction Studies : Binding assays conducted on various receptors indicated that this compound has a higher affinity for certain G-protein coupled receptors (GPCRs), suggesting potential therapeutic applications in modulating receptor-mediated pathways.

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